Azido-PEG2-CH2CO2tBu
Overview
Description
Azido-PEG2-CH2CO2tBu is a PEG derivative containing an azide group and a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Molecular Structure Analysis
The molecular formula of Azido-PEG2-CH2CO2tBu is C10H19N3O4 . It has a molecular weight of 245.28 .Chemical Reactions Analysis
The azide group in Azido-PEG2-CH2CO2tBu can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Scientific Research Applications
Dynamic Surface Coating for Cell Adhesion and Shape Change : A study by van Dongen et al. (2013) utilized a cell-repellent azido-[polylysine-g-PEG] to create substrates for controlled dynamic cell adhesion. This technique has applications in tissue motility assays, patterned coculturing, and triggered cell shape changes, demonstrating the versatility of azido-functionalized compounds in cellular biology research (van Dongen et al., 2013).
Drug Delivery Systems : The use of azido-PEG-based compounds in drug delivery systems was illustrated in a study by Li et al. (2010), where a poly(ethylene glycol) conjugate of azido-thymidine was developed as a sustained-release prodrug. This demonstrates the potential of azido-PEG compounds in enhancing the pharmacokinetic properties of drugs (Li et al., 2010).
Microwave-Assisted Drug Conjugation : Hu et al. (2013) developed azido-carrying biodegradable polymers for drug delivery, utilizing microwave-assisted click chemistry for postfunctionalization with alkynyl compounds. This study highlights the application of azido-PEG compounds in creating efficient drug conjugation systems (Hu et al., 2013).
Site-Specific PEGylation of Proteins : Deiters et al. (2004) reported a methodology for PEGylation based on the site-specific incorporation of para-azidophenylalanine into proteins, showcasing the utility of azido groups in the selective modification of proteins for therapeutic applications (Deiters et al., 2004).
Azido-Mediated Magnetic Systems : Zeng et al. (2009) focused on azido metal compounds and their application in magnetochemistry, highlighting the diverse magnetic behaviors achievable with azido-mediated systems (Zeng et al., 2009).
Water Dynamics in Cytoplasm-Like Environments : A study by Verma et al. (2016) used azido-derivatized crowders to mimic cellular environments, providing insights into water structure and dynamics in crowded environments, relevant for understanding biological and industrial applications (Verma et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-[2-(2-azidoethoxy)ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)8-16-7-6-15-5-4-12-13-11/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSLXAHQRLHPKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG2-CH2CO2tBu |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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